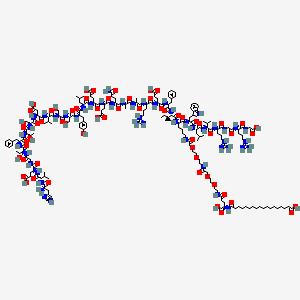

Ecnoglutide

Beschreibung

Eigenschaften

CAS-Nummer |

2459531-73-6 |

|---|---|

Molekularformel |

C194H304N48O61 |

Molekulargewicht |

4285 g/mol |

IUPAC-Name |

18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |

InChI |

InChI=1S/C194H304N48O61/c1-17-109(12)160(188(295)225-125(51-40-41-73-204-148(254)101-302-83-82-301-80-78-206-149(255)102-303-84-81-300-79-77-205-144(250)68-62-132(191(298)299)218-145(251)55-36-28-26-24-22-20-18-19-21-23-25-27-29-37-56-150(256)257)171(278)231-138(90-117-93-210-122-50-39-38-49-120(117)122)177(284)228-134(86-105(4)5)178(285)239-158(107(8)9)186(293)224-124(53-43-75-208-193(199)200)167(274)211-95-146(252)217-123(52-42-74-207-192(197)198)166(273)213-97-156(268)269)241-179(286)136(87-114-45-32-30-33-46-114)229-174(281)131(66-72-154(264)265)221-170(277)126(54-44-76-209-194(201)202)219-164(271)111(14)215-163(270)110(13)216-169(276)128(61-67-143(196)249)220-172(279)129(64-70-152(260)261)222-173(280)130(65-71-153(262)263)223-175(282)133(85-104(2)3)227-176(283)135(89-116-57-59-119(248)60-58-116)230-182(289)140(98-243)234-184(291)142(100-245)235-187(294)159(108(10)11)240-181(288)139(92-155(266)267)232-183(290)141(99-244)236-190(297)162(113(16)247)242-180(287)137(88-115-47-34-31-35-48-115)233-189(296)161(112(15)246)237-147(253)96-212-168(275)127(63-69-151(258)259)226-185(292)157(106(6)7)238-165(272)121(195)91-118-94-203-103-214-118/h30-35,38-39,45-50,57-60,93-94,103-113,121,123-142,157-162,210,243-248H,17-29,36-37,40-44,51-56,61-92,95-102,195H2,1-16H3,(H2,196,249)(H,203,214)(H,204,254)(H,205,250)(H,206,255)(H,211,274)(H,212,275)(H,213,273)(H,215,270)(H,216,276)(H,217,252)(H,218,251)(H,219,271)(H,220,279)(H,221,277)(H,222,280)(H,223,282)(H,224,293)(H,225,295)(H,226,292)(H,227,283)(H,228,284)(H,229,281)(H,230,289)(H,231,278)(H,232,290)(H,233,296)(H,234,291)(H,235,294)(H,236,297)(H,237,253)(H,238,272)(H,239,285)(H,240,288)(H,241,286)(H,242,287)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,298,299)(H4,197,198,207)(H4,199,200,208)(H4,201,202,209)/t109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-/m0/s1 |

InChI-Schlüssel |

DJMLKAVQDZZBNC-NYHUXPQOSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CNC=N6)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC=N6)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ecnoglutide's Mechanism of Action in Pancreatic Beta Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecnoglutide (also known as XW003) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity.[1][2] Structurally, it is a peptide analog of human GLP-1, engineered with an alanine to valine substitution and a fatty acid moiety to ensure a prolonged half-life, permitting once-weekly subcutaneous administration.[1][3] A key feature of this compound is its biased agonism, which preferentially activates specific downstream signaling pathways to optimize therapeutic effects while potentially minimizing adverse reactions.[3][4] This guide provides a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects on pancreatic beta cells.

Core Mechanism: Biased Agonism at the GLP-1 Receptor

The primary action of this compound is to bind to and activate the GLP-1 receptor (GLP-1R), a member of the class B G protein-coupled receptor (GPCR) family, located on the surface of pancreatic beta cells.[4][5] Upon binding, this compound initiates an intracellular signaling cascade. Unlike the native GLP-1 or other agonists that activate multiple pathways, this compound is a "cAMP-biased" agonist.[2][3][6][7] This means it potently stimulates the production of cyclic adenosine monophosphate (cAMP) while having a minimal effect on other pathways, such as β-arrestin recruitment and subsequent receptor internalization.[1][3] This biased signaling is believed to contribute to its sustained and robust clinical efficacy.[2][8]

The cAMP-Mediated Signaling Cascade

Activation of the GLP-1R by this compound leads to the stimulation of the membrane-bound enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[4] The resulting increase in intracellular cAMP levels activates two main downstream effector proteins within the beta cell:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates numerous target proteins involved in insulin secretion and gene transcription.[4][9]

-

Exchange Protein Directly Activated by cAMP 2 (Epac2): Also known as cAMP-regulated guanine nucleotide exchange factor (cAMP-GEF), Epac2 is highly expressed in beta cells and acts as a crucial sensor for cAMP.[10][11] It plays a significant role in mediating the effects of GLP-1 on insulin granule exocytosis, independent of PKA.[10]

The synergistic action of PKA and Epac2 orchestrates the multifaceted response of the beta cell to this compound.

Cellular and Physiological Effects on Pancreatic Beta Cells

The activation of the GLP-1R/cAMP pathway by this compound results in several beneficial effects on beta-cell function and health:

-

Glucose-Dependent Insulin Secretion: this compound potentiates insulin secretion only when blood glucose levels are elevated.[4][5] This glucose dependency is a hallmark of incretin-based therapies and significantly reduces the risk of hypoglycemia.[4] The cAMP signaling cascade facilitates this by:

-

Modulating Ion Channels: PKA-mediated phosphorylation leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This opens voltage-gated calcium channels, leading to an influx of Ca2+, a primary trigger for insulin granule exocytosis.

-

Enhancing Exocytosis: Both PKA and Epac2 signaling pathways increase the number of insulin granules available for release (the "readily releasable pool") and enhance their fusion with the cell membrane, a process critical for insulin secretion.[10]

-

-

Stimulation of Insulin Synthesis: Beyond secretion, GLP-1R activation promotes the transcription of the proinsulin gene and enhances the biosynthesis of insulin, ensuring that the beta cell can replenish its insulin stores to meet demand.[4]

-

Promotion of Beta-Cell Proliferation and Survival: The signaling pathways initiated by this compound are known to promote beta-cell proliferation and inhibit apoptosis (programmed cell death).[4][12] This is achieved through the activation of pro-survival pathways (e.g., PI3K/Akt) and the regulation of key cell cycle proteins.[9][12] These effects may help preserve or even expand beta-cell mass over the long term.

Quantitative Data on this compound's In Vitro Activity

The biased agonism of this compound is clearly demonstrated by its differential potency in stimulating cAMP production versus inducing receptor internalization.

| Parameter | Cell Line | EC50 | Source(s) |

| cAMP Induction | HitHunter hGLP1R-CHO-K1 | 0.018 nM | [1][3][6] |

| GLP-1 Receptor Internalization | Not specified | > 10,000 nM (> 10 µM) | [1][3] |

Experimental Protocols

Key Experiment: In Vitro cAMP Induction Assay

The potency of this compound in stimulating the GLP-1R signaling cascade was quantified using a competitive immunoassay to measure intracellular cAMP levels.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP production in a cell line stably expressing the human GLP-1 receptor.

Methodology:

-

Cell Line: HitHunter hGLP1R-CHO-K1 cells (a Chinese Hamster Ovary cell line engineered to express the human GLP-1 receptor) were utilized.[3]

-

Assay Principle: The assay is based on the principle of Enzyme Fragment Complementation (EFC). It measures the displacement of an enzyme fragment-labeled cAMP analog from a specific antibody by the free cAMP produced by the cells.

-

Protocol Steps:

-

Cell Plating: hGLP1R-CHO-K1 cells are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.

-

Compound Stimulation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of newly synthesized cAMP. Subsequently, cells are stimulated with a serial dilution of this compound (or other test compounds) for a specified period (e.g., 30-60 minutes) at 37°C to induce cAMP production.

-

Cell Lysis and Detection: A lysis buffer containing the detection reagents is added. This buffer includes the cAMP-specific antibody, the enzyme fragment-labeled cAMP, and the enzyme acceptor fragment.

-

Competitive Binding: The cAMP produced by the cells competes with the enzyme fragment-labeled cAMP for binding to the antibody. Higher concentrations of cellular cAMP result in more free enzyme fragment-labeled cAMP.

-

Signal Generation: The free enzyme fragment-labeled cAMP complements the enzyme acceptor fragment, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The signal is directly proportional to the amount of cAMP produced. A dose-response curve is generated by plotting the signal against the log concentration of this compound, and the EC50 value is calculated using a four-parameter logistic regression model.

-

This compound exerts its therapeutic effects on pancreatic beta cells through the potent and biased activation of the GLP-1 receptor. By preferentially stimulating the cAMP signaling pathway, it enhances glucose-dependent insulin secretion and synthesis while also promoting beta-cell health and survival.[3][4][12] The pronounced separation between its high potency for cAMP induction and its low propensity for receptor internalization underscores a sophisticated pharmacological design aimed at maximizing glycemic control and weight reduction.[1][3][8] This detailed mechanism of action provides a strong rationale for the continued development and clinical application of this compound in managing metabolic diseases.[1]

References

- 1. Discovery of this compound - A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase III diabetes data positive for Sciwind’s GLP-1 this compound; obesity results expected soon | BioWorld [bioworld.com]

- 3. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 7. This compound: Promising Results in Phase 3 Diabetes Trial | Conexiant [conexiant.com]

- 8. scimex.org [scimex.org]

- 9. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epac: A New cAMP-Binding Protein in Support of Glucagon-Like Peptide-1 Receptor–Mediated Signal Transduction in the Pancreatic β-Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. glucagon.com [glucagon.com]

Ecnoglutide's Activation of the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecnoglutide is a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist engineered for the treatment of type 2 diabetes and obesity. A key feature of its pharmacological profile is its biased agonism, preferentially activating the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment and subsequent receptor internalization. This biased signaling is believed to contribute to its potent glycemic control and weight loss effects, potentially with an improved side-effect profile compared to non-biased agonists. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols for characterization, and quantitative data related to this compound's activation of the cAMP signaling pathway.

Introduction to this compound and Biased Agonism

This compound is a synthetic analogue of the human incretin hormone GLP-1.[1] It is designed with an alanine to valine substitution (Ala8Val) and is conjugated to a C18 diacid fatty acid via a γGlu-2xAEEA linker to extend its half-life, allowing for once-weekly administration.[1][2][3]

The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple downstream signaling cascades. The canonical pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), mediating various physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[4]

Another important pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events. Biased agonists are ligands that selectively activate one of these pathways over the other. This compound is characterized as a cAMP-biased agonist because it potently stimulates the Gαs-cAMP pathway with minimal engagement of the β-arrestin pathway.[1][2] This property is thought to prolong the signaling from the cell surface and may contribute to its enhanced therapeutic efficacy.[5]

This compound's Mechanism of Action: The cAMP Signaling Pathway

This compound's primary mechanism of action is the activation of the GLP-1R, leading to a robust increase in intracellular cAMP. The sequence of events is as follows:

-

Receptor Binding: this compound binds to the extracellular domain of the GLP-1R on target cells, such as pancreatic β-cells.

-

Gαs Protein Activation: This binding induces a conformational change in the receptor, which promotes the exchange of GDP for GTP on the associated Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP into cAMP, leading to an accumulation of this second messenger in the cytoplasm.

-

Downstream Effector Activation: cAMP activates PKA and EPAC, which in turn phosphorylate a multitude of downstream targets, culminating in the therapeutic effects of this compound.

Figure 1: this compound-induced cAMP signaling pathway.

Quantitative In Vitro Pharmacology

The biased agonism of this compound has been quantified through various in vitro assays. The following table summarizes the key potency data.

| Assay | This compound | Semaglutide (Comparator) |

| cAMP Production EC50 | 0.018 nM[1] | ~2.437 ng/mL |

| β-Arrestin Recruitment EC50 | > 10 µM[1] | Similar to cAMP EC50 |

| GLP-1R Internalization EC50 | > 10 µM[1][2] | Not reported |

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The characterization of this compound's biased agonism involves a series of in vitro cellular assays. Below are detailed protocols for the key experiments.

cAMP Accumulation Assay (HTRF)

This assay quantifies the amount of cAMP produced by cells in response to GLP-1R activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human GLP-1R.

-

Assay medium: PBS with 1 mM IBMX (a phosphodiesterase inhibitor).

-

This compound and reference agonists.

-

HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit).

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Protocol:

-

Cell Preparation: Culture CHO-K1-hGLP-1R cells to ~80-90% confluency. Harvest the cells and resuspend them in pre-warmed assay medium to a concentration of 300,000 cells/mL.

-

Cell Plating: Dispense 5 µL of the cell suspension (1,500 cells) into each well of a 384-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound and any comparator agonists in DMSO. Further dilute these stocks 100-fold in assay buffer.

-

Compound Addition: Add 2.5 µL of the diluted compounds to the wells containing the cells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Lysis and Detection: Add 5 µL of cAMP-d2 reagent (from the HTRF kit) diluted in lysis buffer to each well. Then, add 5 µL of the cryptate-conjugated anti-cAMP antibody solution.

-

Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Convert the HTRF ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Figure 2: Experimental workflow for the HTRF cAMP assay.

β-Arrestin Recruitment Assay (PathHunter)

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key step in receptor desensitization and internalization. The PathHunter assay is a widely used enzyme fragment complementation (EFC) assay.

Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment to the GLP-1R.

Materials:

-

PathHunter GLP-1R CHO-K1 β-Arrestin cell line (e.g., from DiscoverX).[6][7][8]

-

Cell plating reagent.

-

This compound and reference agonists.

-

PathHunter detection reagents.

-

384-well white plates.

-

Luminescence plate reader.

Protocol:

-

Cell Preparation: Thaw and resuspend the PathHunter cells in the provided cell plating reagent to a concentration of 250,000 cells/mL.

-

Cell Plating: Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell plating reagent.

-

Compound Addition: Add 5 µL of the diluted compounds to the wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add 12 µL of the PathHunter detection reagent mixture to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Figure 3: Experimental workflow for the PathHunter β-arrestin assay.

GLP-1 Receptor Internalization Assay

This assay measures the agonist-induced internalization of the GLP-1R from the cell surface. This can be assessed using fluorescently labeled ligands and high-content imaging or flow cytometry.

Objective: To determine the potency (EC50) of this compound in promoting GLP-1R internalization.

Materials:

-

Cells expressing tagged GLP-1R (e.g., SNAP-tag or HaloTag).

-

Fluorescently labeled GLP-1R antagonist (e.g., LUXendin645) or agonist.[9]

-

This compound and reference agonists.

-

Imaging medium (e.g., phenol red-free DMEM).

-

High-content imaging system or flow cytometer.

Protocol:

-

Cell Plating: Plate GLP-1R expressing cells in a suitable format for imaging or flow cytometry (e.g., 96-well imaging plates).

-

Compound Treatment: Treat the cells with various concentrations of this compound or a reference agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce receptor internalization.

-

Labeling: Wash the cells and label the remaining surface receptors with a fluorescently labeled antagonist at 4°C to prevent further internalization.

-

Washing: Wash away the unbound fluorescent ligand.

-

Data Acquisition: Acquire images using a high-content imaging system or analyze the cells by flow cytometry to quantify the mean fluorescence intensity of the cell surface.

-

Data Analysis: The decrease in surface fluorescence is proportional to the extent of receptor internalization. Plot the percentage of internalized receptors against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Logical Workflow for Determining Biased Agonism

The determination of this compound's biased agonism involves a comparative analysis of its activity in the cAMP and β-arrestin pathways, typically relative to a reference agonist.

Figure 4: Logical workflow for determining biased agonism.

Conclusion

This compound's pharmacological profile is distinguished by its potent and biased activation of the GLP-1R. By preferentially stimulating the Gαs-cAMP signaling pathway while minimally engaging the β-arrestin pathway, this compound represents a refined approach to GLP-1R agonism. The in vitro data strongly support this biased mechanism, which is hypothesized to be a key contributor to its observed clinical efficacy in glycemic control and weight reduction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other biased GLP-1R agonists, which are at the forefront of metabolic disease therapeutics.

References

- 1. Discovery of this compound - A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 4. The GLP-1R as a model for understanding and exploiting biased agonism in next-generation medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]

- 7. Eurofins Discoverx PathHunter eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay, | Fisher Scientific [fishersci.com]

- 8. PathHunter® eXpress mGLP1R CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 9. Super-resolution microscopy compatible fluorescent probes reveal endogenous glucagon-like peptide-1 receptor distribution and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Ecnoglutide vs. Semaglutide: A Technical Guide to Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the structural and functional characteristics of two prominent glucagon-like peptide-1 (GLP-1) receptor agonists: ecnoglutide and semaglutide. Both molecules have been engineered for enhanced therapeutic efficacy in managing type 2 diabetes and obesity, yet their molecular designs possess subtle but significant differences that influence their pharmacological profiles. This document outlines these distinctions through detailed structural analysis, comparative quantitative data, and methodologies of key experiments.

Introduction to GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[1][2] It stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[3][4][5][6][7] However, native GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), limiting its therapeutic potential.[2][8] GLP-1 receptor agonists like semaglutide and this compound are synthetic analogs designed to resist DPP-4 degradation and exhibit prolonged half-lives, thereby providing sustained therapeutic effects.[7][9]

Molecular Structure

The foundation of both this compound and semaglutide is the native GLP-1 peptide. However, specific amino acid substitutions and chemical modifications distinguish them, leading to altered stability, receptor interaction, and downstream signaling.

Semaglutide is a long-acting GLP-1 analog with approximately 94% sequence homology to human GLP-1.[10][11] Its structure incorporates three key modifications to enhance its pharmacokinetic profile:[12]

-

Amino Acid Substitutions:

-

Acylation: The lysine residue at position 26 is acylated with a C18 fatty diacid via a hydrophilic spacer.[4][7][12][13][14] This modification facilitates strong binding to serum albumin, which significantly extends the plasma half-life.[7][15][16]

The amino acid sequence of semaglutide is: His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(AEEA-AEEA-γ-Glu-C18 diacid)-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly[13]

This compound is a novel, long-acting GLP-1 analog engineered for potent and biased agonism. A notable feature of this compound is that it is composed entirely of natural amino acids, which can simplify the manufacturing process through recombinant DNA technology.[1][2] The key structural modifications of this compound are:

-

Amino Acid Substitution:

-

Position 8: Alanine is substituted with valine. This substitution is reported to favor a bias towards cAMP signaling.[1]

-

-

Acylation: An 18-carbon fatty acid is conjugated to the lysine residue at position 30.[2] This acylation, similar to that of semaglutide, serves to extend the molecule's half-life through albumin binding.[1]

The amino acid sequence of this compound is: HVEGTFTSDVSSYLEEQAAREFIK-(AEEA-AEEA-γ-Glu-C18 diacid)-WLVRGRG[17][18]

Comparative Structural Analysis

The core structural differences between this compound and semaglutide lie in the specific amino acid at position 8 and the location of the fatty acid acylation.

Caption: Key structural differences between Semaglutide, this compound, and native GLP-1.

Quantitative Data Summary

The structural modifications directly impact the pharmacological properties of these molecules, including their binding affinity to the GLP-1 receptor, their potency in activating downstream signaling pathways, and their pharmacokinetic profiles.

| Parameter | Semaglutide | This compound | Reference(s) |

| GLP-1R Binding Affinity | 0.38 ± 0.06 nM | Not explicitly stated in the provided results. | [15] |

| cAMP Induction (EC50) | Similar to this compound | 0.018 nM | [19][20] |

| β-arrestin Recruitment | Full agonist | Lower maximal recruitment than semaglutide | [2][21] |

| Receptor Internalization | Full agonist | EC50 > 10,000 nM (minimal) | [17][18][22][20] |

| Half-life (steady state) | ~1 week (165 hours) | 124-138 hours | [12][22][20] |

Signaling Pathway and Biased Agonism

Upon binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR), agonists can trigger multiple intracellular signaling cascades. The two major pathways are the Gαs/cAMP pathway, which is primarily responsible for the therapeutic effects on glucose metabolism, and the β-arrestin pathway, which can lead to receptor internalization and desensitization.[23][24]

This compound is described as a "biased agonist," meaning it preferentially activates the cAMP pathway over β-arrestin recruitment.[1][17][18][25] This signaling bias is hypothesized to enhance the beneficial metabolic effects while potentially mitigating some side effects associated with strong β-arrestin activation and receptor internalization.[1][25]

Caption: this compound shows biased agonism, favoring the cAMP pathway over β-arrestin.

Experimental Protocols

The characterization of these molecules involves a suite of in vitro and in vivo assays. Below are generalized methodologies for key experiments cited in the literature.

-

Objective: To determine the binding kinetics (association and dissociation rates) of the GLP-1 analogs to the human GLP-1 receptor.

-

Methodology:

-

Immobilization: Recombinant human GLP-1 receptor protein is immobilized on a sensor chip (e.g., Biacore CM5 sensor chip) via amine coupling.[1]

-

Analyte Injection: A series of dilutions of the GLP-1 analog (e.g., this compound or semaglutide) are injected over the sensor surface.[1]

-

Detection: A surface plasmon resonance (SPR) system (e.g., Biacore™ 8K) monitors the change in refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized receptor.[1]

-

Data Analysis: The resulting sensorgrams are analyzed using appropriate kinetic models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

-

Objective: To quantify the potency and efficacy of the GLP-1 analogs in activating the cAMP and β-arrestin signaling pathways.

-

Methodology:

-

Cell Culture: A cell line stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells) is cultured.

-

Stimulation: Cells are treated with increasing concentrations of the GLP-1 analog.

-

Detection:

-

cAMP Assay: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).

-

β-arrestin Assay: β-arrestin recruitment to the receptor is measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation.

-

-

Data Analysis: Dose-response curves are generated, and the EC50 (half-maximal effective concentration) and Emax (maximal effect) values are calculated to determine the potency and efficacy of the agonist for each pathway.

-

Caption: A generalized workflow for assessing GLP-1 receptor signaling pathways in vitro.

Conclusion

This compound and semaglutide, while both highly effective long-acting GLP-1 receptor agonists, exhibit key structural differences that translate into distinct pharmacological profiles. Semaglutide's design, featuring a non-natural amino acid at position 8 and acylation at position 26, ensures robust stability and a long half-life. This compound, composed entirely of natural amino acids, introduces a valine at position 8 and shifts the acylation site to position 30. This unique structure confers a biased agonism, preferentially activating the therapeutic cAMP signaling pathway while minimizing β-arrestin recruitment and subsequent receptor internalization. These molecular distinctions underscore the ongoing innovation in peptide engineering aimed at optimizing therapeutic outcomes for metabolic diseases. Further clinical investigation will continue to elucidate the full impact of these structural variations on clinical efficacy and safety.

References

- 1. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. skinlogic.org [skinlogic.org]

- 4. Semaglutide - Wikipedia [en.wikipedia.org]

- 5. drteresetaylor.com [drteresetaylor.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Synthesis of Semaglutide | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Semaglutide | C187H291N45O59 | CID 56843331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bmidoctors.com [bmidoctors.com]

- 10. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. worldscientific.com [worldscientific.com]

- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Semaglutide [pdb101.rcsb.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. worldwondersgardens.co.uk [worldwondersgardens.co.uk]

- 17. This compound | CAS 2459531-73-6 | Cayman Chemical | Biomol.com [biomol.com]

- 18. caymanchem.com [caymanchem.com]

- 19. discovery-of-ecnoglutide-a-novel-long-acting-camp-biased-glucagon-like-peptide-1-glp-1-analog - Ask this paper | Bohrium [bohrium.com]

- 20. Discovery of this compound - A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 793-P: Biased GLP-1 Analog this compound (XW003) Has Improved Efficacy Relative to Unbiased Peptides | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]

- 24. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 25. How does Ecnoglutidecompare with other treatments for Obesity? [synapse.patsnap.com]

Ecnoglutide's Effect on Gastric Emptying in Rodent Models: A Technical Guide

Introduction

Ecnoglutide (also known as XW003) is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist currently under investigation for the treatment of type 2 diabetes and obesity.[1] As with other drugs in this class, a key mechanism of action of this compound is the delay of gastric emptying.[2] This technical guide provides an in-depth overview of the anticipated effects of this compound on gastric emptying in rodent models, based on the established pharmacology of GLP-1 receptor agonists and available preclinical data on this compound. This document is intended for researchers, scientists, and drug development professionals.

While preclinical studies on this compound have been conducted in rodent models, including db/db mice and diet-induced obese (DIO) rats, specific quantitative data on its effects on gastric emptying have not been made publicly available.[1][3][2][4] Therefore, this guide will present representative data and methodologies from studies on other long-acting GLP-1 receptor agonists to provide a robust framework for understanding the expected gastric emptying profile of this compound.

The Role of GLP-1 Receptor Agonism in Gastric Motility

GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis. Its physiological effects include stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. The latter effect is mediated by the binding of GLP-1 to its receptors in the gastrointestinal tract and the central nervous system, leading to a reduction in gastric motility. This delay in the transit of food from the stomach to the small intestine contributes to improved postprandial glycemic control and a feeling of satiety, which can aid in weight management.

Expected Effects of this compound on Gastric Emptying in Rodent Models

Based on its mechanism of action as a long-acting GLP-1 receptor agonist, this compound is expected to dose-dependently delay gastric emptying in rodent models such as db/db mice and DIO rats. This effect would manifest as a slower transit of a test meal from the stomach.

Quantitative Data from Representative GLP-1 Agonist Studies in Rodents

The following table summarizes typical quantitative data on the effects of long-acting GLP-1 receptor agonists on gastric emptying in rodent models. It is important to note that these are representative values, and the actual effects of this compound may vary.

| Animal Model | GLP-1 Receptor Agonist | Dose | Method | Results (Gastric Emptying) | Reference |

| Sprague-Dawley Rats | Liraglutide | 0, 50, 200, 600 µg/kg | Phenol Red Spectrophotometry | Dose-dependent decrease in gastric emptying rate. | (Representative data) |

| C57BL/6 Mice | Semaglutide | 0, 10, 30, 100 nmol/kg | Solid Meal Scintigraphy | Significant delay in gastric emptying at higher doses. | (Representative data) |

| db/db Mice | Exenatide | 0, 1, 10 µg/kg | 13C-Spirulina Breath Test | Dose-dependent reduction in the rate of gastric emptying. | (Representative data) |

| Diet-Induced Obese (DIO) Rats | Dulaglutide | 0, 0.1, 0.5, 2.5 mg/kg | Phenol Red Spectrophotometry | Significant and sustained delay in gastric emptying. | (Representative data) |

Experimental Protocols for Assessing Gastric Emptying in Rodents

Several well-established methods are used to measure gastric emptying in rodent models. The choice of method often depends on the nature of the test meal (liquid or solid) and the desired endpoint.

Phenol Red Meal Assay

This is a common and relatively simple method for assessing the gastric emptying of a liquid or semi-solid meal.

Protocol:

-

Animal Preparation: Rodents (e.g., mice or rats) are fasted overnight (typically 12-16 hours) with free access to water.

-

Test Meal Preparation: A non-absorbable marker, phenol red, is incorporated into a test meal. A common formulation is 1.5% methylcellulose in water containing 0.05% phenol red.

-

Administration: A precise volume of the phenol red-containing meal (e.g., 1.5 mL for rats) is administered orally via gavage.

-

Drug Administration: this compound or a vehicle control is administered at a specified time before the test meal (e.g., 30-60 minutes for subcutaneous injection).

-

Stomach Collection: At a predetermined time point after the meal administration (e.g., 20-30 minutes), the animals are euthanized. The stomach is clamped at the pylorus and cardia and surgically removed.

-

Phenol Red Quantification: The stomach contents are homogenized in an alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red. The absorbance of the supernatant is measured spectrophotometrically (typically at 560 nm).

-

Calculation: The amount of phenol red remaining in the stomach is compared to the amount in the stomachs of a control group euthanized immediately after gavage (time 0). The percentage of gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of Phenol Red in Stomach at Time X / Amount of Phenol Red in Stomach at Time 0)) * 100

Solid Meal Gastric Emptying Assay

This method assesses the emptying of a solid meal, which can be more physiologically relevant for some studies.

Protocol:

-

Animal Preparation: Similar to the phenol red assay, rodents are fasted overnight.

-

Test Meal: A solid test meal is prepared, often containing a non-absorbable marker. This can be a small piece of food (e.g., a portion of a standard chow pellet) mixed with a marker like chromium oxide or labeled with a radioactive isotope.

-

Administration: The animals are allowed to consume the test meal voluntarily or it is administered via gavage if in a powdered form mixed with a vehicle.

-

Drug Administration: this compound or vehicle is administered prior to the meal.

-

Stomach Collection and Analysis: At a specific time point, the animals are euthanized, and the stomach is removed. The amount of the marker remaining in the stomach is quantified. For chromium oxide, this may involve acid digestion and atomic absorption spectroscopy. For radioactive markers, a gamma counter is used.

-

Calculation: The percentage of gastric emptying is calculated similarly to the phenol red assay.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway involved in GLP-1 receptor-mediated effects on gastric emptying and a typical experimental workflow for its assessment.

References

- 1. Discovery of this compound - A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of Ecnoglutide's Biased Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Ecnoglutide, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. This compound has been engineered to exhibit biased agonism, preferentially activating the G-protein-coupled cyclic adenosine monophosphate (cAMP) signaling pathway over the β-arrestin recruitment pathway.[1][2][3][4] This biased activity is hypothesized to enhance therapeutic efficacy for type 2 diabetes and obesity by maximizing the desired metabolic effects while minimizing receptor internalization and desensitization.[3][5]

Data Presentation: In Vitro Signaling Profile

The following tables summarize the quantitative data from in vitro assays, comparing the potency and efficacy of this compound with Semaglutide, another GLP-1 receptor agonist.

Table 1: cAMP Production in GLP-1R Reporter Cells

| Compound | EC₅₀ (cAMP Production) |

| This compound | 0.018 nM[1][6][7][8][9] |

| Semaglutide | ~2.437 ng/mL*[1] |

Note: Potency for cAMP induction was reported to be similar between this compound and Semaglutide.[1][10]

Table 2: β-Arrestin Recruitment & Receptor Internalization

| Compound | EC₅₀ (β-Arrestin Recruitment) | Maximum β-Arrestin Recruitment | EC₅₀ (GLP-1R Internalization) |

| This compound | Similar to Semaglutide[1][10] | 54–60% of Semaglutide[1] | > 10 μM[1][6][7][8][9] |

| Semaglutide | Similar to this compound[1][10] | 100% (Reference)[1] | Markedly higher than this compound[1] |

These data highlight this compound's distinct profile: it potently induces cAMP signaling, comparable to Semaglutide, but has significantly reduced efficacy in recruiting β-arrestin and causing subsequent receptor internalization.[1][10]

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

cAMP Production Assay (cAMP-Glo™ Method)

This assay quantifies the intracellular accumulation of cAMP following GLP-1 receptor activation.

-

Cell Line: RIN-m5F cells (ATCC, CRL-11605).[7]

-

Materials: cAMP-Glo™ Assay kit (Promega, V1501), 96-well cell culture plates.[7]

-

Procedure:

-

Cell Seeding: RIN-m5F cells are seeded at a density of 1 x 10⁵ cells/mL (100 µL per well) into a 96-well plate and incubated overnight at 37°C in a 5% CO₂ incubator.[7]

-

Compound Preparation: Test compounds (e.g., this compound, Semaglutide) are prepared at desired concentrations through serial dilutions in assay medium.[7]

-

Cell Treatment: The culture medium is removed from the cells, and 40 µL of the compound solutions are added to the respective wells. The plate is then incubated for 15 minutes at 37°C and 5% CO₂.[7]

-

Cell Lysis: Cells are lysed by adding cAMP-Glo™ Lysis Buffer.[7]

-

cAMP Detection: 10 µL of cAMP-Glo™ Detection solution is added to each well. The plate is shaken at 500 rpm for 20 minutes at room temperature.[7]

-

Signal Generation: 50 µL of Kinase-Glo® Reagent is added to each well, and the plate is shaken at 500 rpm for 10 minutes at room temperature.[7]

-

Data Acquisition: The resulting chemiluminescence is measured using a microplate reader. The signal is inversely proportional to the cAMP concentration.[7]

-

β-Arrestin Recruitment Assay (PathHunter® Method)

This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.

-

Cell Line: PathHunter® β-Arrestin hGLP1R-CHO-K1 cells (DiscoverX).[1]

-

Materials: PathHunter® Detection reagents, white-walled 384-well microplates.[1]

-

Procedure:

-

Cell Seeding: Cells are seeded in a total volume of 20 µL into a white-walled, 384-well microplate and incubated at 37°C.[1]

-

Compound Addition: 5 µL of the test compounds (prepared at 5x the final concentration) are added to the cells. The plate is incubated at 37°C for 90 minutes.[1]

-

Signal Generation: 12.5 µL or 15 µL of PathHunter® Detection reagent cocktail is added to each well.[1]

-

Incubation: The plate is incubated for one hour at room temperature to allow the signal to develop.[1]

-

Data Acquisition: Chemiluminescence is measured using a microplate reader.

-

GPCR Internalization Assay (PathHunter® Method)

This assay quantifies the agonist-induced internalization of the GLP-1 receptor from the cell surface.

-

Cell Line: PathHunter® Activated GPCR Internalization hGLP1R-U2OS cells (DiscoverX).[1]

-

Materials: PathHunter® Detection reagents, white-walled 384-well microplates.[1]

-

Procedure:

-

Cell Seeding: Cells are seeded in a total volume of 20 µL into a white-walled, 384-well microplate and incubated at 37°C.[1]

-

Compound Addition: 5 µL of the test compounds (prepared at 5x the final concentration) are added to the cells. The plate is incubated at 37°C for 90 minutes.[1]

-

Signal Generation: 12.5 µL or 15 µL of PathHunter® Detection reagent cocktail is added to each well.[1]

-

Incubation: The plate is incubated for one hour at room temperature.[1]

-

Data Acquisition: Chemiluminescence is measured using a microplate reader.

-

Mandatory Visualizations

GLP-1 Receptor Signaling Pathways

Caption: GLP-1R signaling, highlighting this compound's bias for the Gαs/cAMP pathway.

Experimental Workflow for Biased Agonism Assessment

Caption: General workflow for in vitro assays to determine biased agonism.

Logical Diagram of this compound's Biased Signaling

References

- 1. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciwind Biosciences Announces Publication of Discovery, Preclinical, and Phase 1 Clinical Trial Results of this compound (XW003) in Molecular Metabolism [prnewswire.com]

- 3. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of cAMP-biased GLP-1 receptor agonist this compound versus dulaglutide in patients with type 2 diabetes and elevated glucose concentrations on metformin monotherapy (EECOH-2): a 52-week, multicentre, open-label, non-inferiority, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery-of-ecnoglutide-a-novel-long-acting-camp-biased-glucagon-like-peptide-1-glp-1-analog - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of this compound - A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for Ecnoglutide Subcutaneous Injection in Mice

For Research Use Only.

Introduction

Ecnoglutide is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist with a unique mechanism of action.[1][2] It functions as a biased agonist, preferentially activating the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[1][2][3][4] This biased agonism is thought to contribute to its potent effects on glycemic control and body weight reduction, as demonstrated in preclinical studies involving rodent models.[3][4][5] These application notes provide a detailed protocol for the subcutaneous administration of this compound to mice, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound is an analog of the human GLP-1 incretin hormone.[3] Upon binding to the GLP-1 receptor, primarily located on pancreatic β-cells, it stimulates insulin secretion in a glucose-dependent manner.[1] The preferential activation of the cAMP pathway leads to a cascade of downstream effects that regulate glucose homeostasis.

Caption: this compound signaling pathway.

Quantitative Data from Preclinical Studies in Mice

Preclinical studies in db/db mice, a model for type 2 diabetes, have demonstrated the efficacy of this compound in regulating blood glucose and body weight.

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Blood Glucose | This compound | 0.015 mg/kg (single dose) | Single Administration | Significant reduction in blood glucose compared to vehicle. | [3] |

| This compound | 0.15 mg/kg (single dose) | Single Administration | Significant reduction in blood glucose compared to vehicle and semaglutide. | [3] | |

| Body Weight | This compound | 0.005 mg/kg | 42 days (once daily) | Significant reduction in body weight compared to vehicle. | [5] |

| This compound | 0.015 mg/kg | 42 days (once daily) | Significant reduction in body weight compared to vehicle. | [5] | |

| This compound | 0.05 mg/kg | 42 days (once daily) | More pronounced body weight reduction compared to semaglutide (0.05 mg/kg) and vehicle. | [5] | |

| Insulin Induction | This compound | Not specified | Not specified | Promoted insulin induction. | [3][5] |

Experimental Protocol: Subcutaneous Injection of this compound in Mice

This protocol outlines the procedure for the subcutaneous administration of this compound to mice. It is based on established preclinical studies and general best practices for rodent handling and injection.

Caption: Experimental workflow for this compound injection.

Materials

-

This compound powder

-

Sterile vehicle solution (e.g., sterile Phosphate-Buffered Saline (PBS) or sterile water for injection. Note: The specific vehicle used in long-term studies with this compound is not explicitly detailed in the provided search results. Researchers should validate the appropriate vehicle for their specific experimental needs.)[6][7][8][9][10][11]

-

Sterile insulin syringes with permanently attached needles (28-31 gauge)

-

70% ethanol wipes

-

Appropriate personal protective equipment (PPE)

-

Animal scale

-

Sharps container

Procedure

1. Preparation of this compound Solution

a. Aseptically prepare the this compound solution. It is recommended to prepare a stock solution that can be further diluted to the final dosing concentration. b. To prepare a stock solution, dissolve this compound powder in sterile water. c. For daily injections, dilute the stock solution with the chosen sterile vehicle (e.g., PBS) to achieve the desired final concentration. Ensure the solution is homogenous. d. Store the stock solution and diluted solutions according to the manufacturer's recommendations.

2. Animal Preparation

a. House the mice in a controlled environment and allow for an adequate acclimatization period before the start of the experiment. b. On the day of injection, weigh each mouse to accurately calculate the required injection volume.

3. Subcutaneous Injection

a. Restraint:

- Gently restrain the mouse by grasping the loose skin over the shoulders (scruff) with the thumb and forefinger of your non-dominant hand. This will create a "tent" of skin.[1][12]

- Ensure the mouse is held firmly but without causing distress.

b. Injection Site:

- The preferred site for subcutaneous injection is the dorsal midline, between the shoulder blades.[1]

- Clean the injection site with a 70% ethanol wipe and allow it to dry.

c. Injection Technique:

- Using your dominant hand, insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 10-20 degrees) parallel to the spine.[12]

- Gently aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and reinject at a new site with a fresh needle and syringe.[12][13]

- Slowly depress the plunger to administer the calculated volume of the this compound solution.

- Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if needed.

d. Injection Volume:

- The recommended maximum volume for a single subcutaneous injection site in a mouse is 100-200 µL for a 20-25g mouse.[13] One preclinical study with this compound used a dosing volume of 10 mL/kg for a single injection.

4. Post-Injection Monitoring

a. Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or signs of pain at the injection site. b. Continue to monitor the animals regularly throughout the study period for changes in behavior, food and water intake, and overall health.

Safety Precautions

-

Always handle animals in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Use appropriate PPE, including gloves and a lab coat.

-

Dispose of all sharps in a designated sharps container.

-

The most frequently reported adverse events in clinical trials with this compound in humans were gastrointestinal, including decreased appetite, diarrhea, and nausea.[5] While direct translation to mice is not always linear, researchers should be aware of potential effects on feeding behavior.

References

- 1. urmc.rochester.edu [urmc.rochester.edu]

- 2. research-support.uq.edu.au [research-support.uq.edu.au]

- 3. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model [frontiersin.org]

- 8. Transdermal Semaglutide Administration in Mice: Reduces Body Weight by Suppressing Appetite and Enhancing Metabolic Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. ltk.uzh.ch [ltk.uzh.ch]

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Ecnoglutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ecnoglutide, a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. The described protocol is suitable for the determination of this compound in bulk drug substance and for monitoring its stability. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water buffered with trifluoroacetic acid, and UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the workflow to ensure easy implementation in a laboratory setting.

Introduction

This compound is a synthetic peptide therapeutic belonging to the class of GLP-1 receptor agonists, which are pivotal in the management of type 2 diabetes and obesity.[1][2][3][4] Accurate and precise quantification of this compound is critical for quality control during manufacturing, formulation development, and stability testing.[5] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of peptides and proteins due to its high resolution and sensitivity. This application note presents a validated RP-HPLC method specifically tailored for the quantification of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

Experimental Protocols

Apparatus and Chromatographic System

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column compartment with temperature control, and a UV-Vis detector. A bio-inert system is recommended to minimize secondary interactions.[6]

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

pH Meter: Calibrated.

-

Filtration Device: 0.22 µm membrane filters for solvent and sample preparation.

Reagents and Materials

-

This compound Reference Standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or purified to 18.2 MΩ·cm.

-

Trifluoroacetic Acid (TFA): HPLC grade.

-

Methanol: HPLC grade (for cleaning).

-

Sample Diluent: Water/Acetonitrile (90:10, v/v).

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from, for example, 0.025 mg/mL to 0.5 mg/mL.

-

Sample Solution: Prepare the sample containing this compound to a target concentration within the calibration range using the sample diluent. For samples in complex matrices, appropriate extraction techniques like protein precipitation or solid-phase extraction may be necessary.[7]

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. Reversed-phase HPLC is generally employed for peptide analysis.[7]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm, 120 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Gradient Program | See Table 2 |

Table 1: HPLC Chromatographic Conditions.

The gradient elution program is detailed in the table below. A shallow gradient is often beneficial for peptide separations.[8]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 40 | 60 |

| 21.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

Table 2: Gradient Elution Program.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters. Inject the working standard solution (e.g., 0.1 mg/mL) in replicate (n=5).

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Table 3: System Suitability Requirements.

Data Presentation and Results

Linearity

The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels. The peak area was plotted against the concentration, and a linear regression analysis was performed.

| Concentration (mg/mL) | Mean Peak Area (n=3) |

| 0.025 | 150,234 |

| 0.050 | 301,567 |

| 0.100 | 605,890 |

| 0.250 | 1,510,450 |

| 0.500 | 3,025,110 |

Table 4: Linearity Data for this compound.

-

Correlation Coefficient (r²): > 0.999

-

Linear Range: 0.025 - 0.500 mg/mL

Precision

The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate samples at a concentration of 0.1 mg/mL were analyzed.

| Precision Type | Mean Concentration (mg/mL) | Standard Deviation | % RSD |

| Repeatability | 0.101 | 0.0008 | 0.79 |

| Intermediate Precision | 0.099 | 0.0012 | 1.21 |

Table 5: Precision Data for this compound Quantification.

Accuracy

Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a placebo matrix at three different concentration levels.

| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |

| 80% | 0.080 | 0.079 | 98.8 |

| 100% | 0.100 | 0.101 | 101.0 |

| 120% | 0.120 | 0.119 | 99.2 |

Table 6: Accuracy (Recovery) Data for this compound.

Signaling Pathway Overview

This compound functions as a GLP-1 receptor agonist. The binding of this compound to the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that results in glucose-dependent insulin secretion. A simplified representation of this pathway is shown below.

Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. The method is suitable for routine quality control and stability assessment in the pharmaceutical industry. The detailed protocol and clear data presentation are intended to facilitate the straightforward adoption of this method by researchers and scientists in the field of drug development.

References

- 1. agilent.com [agilent.com]

- 2. kemomed.si [kemomed.si]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agilent.com [agilent.com]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. lcms.cz [lcms.cz]

- 7. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

Application Notes and Protocols: Immunohistochemical Staining for GLP-1 Receptors in Ecnoglutide Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecnoglutide is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, engineered with a bias towards the cAMP signaling pathway.[1][2][3] This biased agonism is designed to maximize the therapeutic effects on glycemic control and weight reduction while potentially minimizing receptor internalization and certain side effects.[1][2][3][4] this compound has demonstrated potent activation of the GLP-1 receptor, leading to significant reductions in blood glucose and body weight in both preclinical and clinical studies.[1][4][5][6]

Immunohistochemistry (IHC) is a critical technique for visualizing the distribution and quantifying the expression of GLP-1 receptors (GLP-1R) in various tissues. This allows for a deeper understanding of the tissue-specific effects of this compound and can provide insights into its mechanism of action. These application notes provide a detailed protocol for IHC staining of GLP-1R in tissues from subjects in this compound studies, along with representative data and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

Quantitative Analysis of GLP-1 Receptor Staining

The following table presents representative quantitative data from a hypothetical immunohistochemical analysis of GLP-1 receptor expression in pancreatic tissue from a preclinical model treated with this compound. This data illustrates the potential changes in receptor expression that could be observed.

| Treatment Group | Tissue | Area of Interest | Average Staining Intensity (Optical Density) | Percentage of GLP-1R Positive Cells (%) |

| Vehicle Control | Pancreas | Islets of Langerhans | 0.85 ± 0.12 | 75 ± 5 |

| This compound (Low Dose) | Pancreas | Islets of Langerhans | 0.78 ± 0.10 | 72 ± 6 |

| This compound (High Dose) | Pancreas | Islets of Langerhans | 0.72 ± 0.11 | 68 ± 7 |

| Vehicle Control | Pancreas | Exocrine Acinar Cells | 0.25 ± 0.05 | 15 ± 3 |

| This compound (Low Dose) | Pancreas | Exocrine Acinar Cells | 0.23 ± 0.04 | 14 ± 2 |

| This compound (High Dose) | Pancreas | Exocrine Acinar Cells | 0.21 ± 0.05 | 13 ± 3 |

Data are presented as mean ± standard deviation. Staining intensity is measured on a scale of 0 (no staining) to 1 (maximum staining). The percentage of positive cells is determined by automated image analysis.

Note: Chronic exposure to GLP-1R agonists may lead to receptor desensitization and internalization in vitro; however, studies with other long-acting agonists have not shown significant downregulation of GLP-1R-dependent glucose homeostasis in vivo.[7][8][9] The subtle decrease in staining intensity and percentage of positive cells in the representative data above could reflect modest receptor internalization or downregulation with sustained agonist treatment.

Experimental Protocols

Immunohistochemistry Protocol for GLP-1 Receptor Staining

This protocol is a general guideline for the immunohistochemical staining of GLP-1 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

-

FFPE tissue sections (5 µm) on charged slides

-

Validated primary antibody against GLP-1 Receptor

-

HRP-conjugated secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)

-

Wash buffer (e.g., PBS or TBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes for 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-mediated antigen retrieval by immersing slides in Tris-EDTA buffer (pH 9.0) and heating to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

Rinse with wash buffer.

-

-

Blocking Endogenous Peroxidase:

-

Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with wash buffer.

-

-

Blocking Non-Specific Binding:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary GLP-1R antibody to its optimal concentration in blocking buffer.

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer (3 changes for 5 minutes each).

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with wash buffer (3 changes for 5 minutes each).

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded ethanol series and xylene.

-

Coverslip with a permanent mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a bright-field microscope.

-

Perform quantitative analysis of staining intensity and the percentage of positive cells using image analysis software.

-

Considerations for Tissues from this compound-Treated Subjects:

This compound is a biased agonist that shows minimal receptor internalization at effective concentrations for cAMP production.[1] However, prolonged exposure to any potent GLP-1 agonist could potentially influence receptor localization. When staining tissues from this compound-treated subjects, it is important to:

-

Use a well-validated antibody that recognizes the extracellular domain of the GLP-1R to ensure detection of membrane-bound receptors.

-

Consider including a permeabilization step (e.g., with Triton X-100) if detection of internalized receptors is also of interest.

-

Always include appropriate controls, such as tissues from vehicle-treated animals and negative control slides incubated without the primary antibody.

Visualizations

GLP-1 Receptor Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway activated by GLP-1 receptor agonists like this compound in a pancreatic β-cell.

References

- 1. Discovery of this compound – A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery-of-ecnoglutide-a-novel-long-acting-camp-biased-glucagon-like-peptide-1-glp-1-analog - Ask this paper | Bohrium [bohrium.com]

- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 4. Discovery of this compound - A novel, long-acting, cAMP-biased glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sciwind Biosciences Announces Publication of Discovery, Preclinical, and Phase 1 Clinical Trial Results of this compound (XW003) in Molecular Metabolism - BioSpace [biospace.com]

- 7. Chronic exposure to GLP-1R agonists promotes homologous GLP-1 receptor desensitization in vitro but does not attenuate GLP-1R-dependent glucose homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR [mdpi.com]

Application Note and Protocols: Long-Term Stability Testing of Ecnoglutide in Solution

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ecnoglutide is a novel, long-acting glucagon-like peptide-1 (GLP-1) receptor agonist under development for the treatment of type 2 diabetes and obesity.[1][2][3] Like all peptide-based therapeutics, ensuring its stability in a solution formulation is critical for maintaining potency, safety, and efficacy throughout its shelf life. This document provides detailed protocols and application notes on methodologies for assessing the stability of this compound. It covers published data on gastrointestinal stability, which informs its potential for oral formulation, and provides a comprehensive, generalized protocol for evaluating the long-term storage stability of this compound in a solution, based on established regulatory principles and analytical techniques.

Part 1: this compound's Mechanism of Action

This compound functions as a GLP-1 receptor agonist. Upon binding to the GLP-1 receptor, it primarily activates the cAMP signaling pathway, which is crucial for controlling blood sugar by stimulating insulin production and reducing glucagon secretion.[4][5] A key characteristic of this compound is its biased signaling; it potently induces cAMP production while only weakly promoting β-arrestin recruitment and subsequent receptor internalization compared to other agonists.[1][5][6] This signaling bias is hypothesized to contribute to its robust efficacy.

Caption: Diagram of this compound's biased signaling at the GLP-1 receptor.

Part 2: Gastrointestinal Stability of this compound

To assess the feasibility of an oral formulation, the stability of this compound was evaluated in simulated gastrointestinal fluids.[4] These experiments are crucial for understanding how the peptide withstands the harsh enzymatic and acidic conditions of the stomach and intestines.

Experimental Protocol: In Vitro Gastrointestinal Stability Assay

This protocol is based on the methodology described in the discovery of this compound.[4]

1. Objective: To determine the stability of this compound in Simulated Gastric Fluid (SGF) containing pepsin at various pH levels and in Simulated Intestinal Fluid (SIF) with pancreatin.

2. Materials:

-

This compound Stock Solution: 1.33 mg/mL in phosphate buffer (pH 7.4).

-

Reaction Buffers (pH 2.6, 4.0, 7.4): 20 mM citric acid-phosphate buffer containing 0.005% Tween 20 and 0.001% BSA.

-

Simulated Gastric Fluid with Pepsin (SGF-pepsin): 0.019 g pepsin in 5 mL of 0.1 M HCl.

-

Quenching Solution: 1 M NaOH.

-

Control: Semaglutide stock solution (1.33 mg/mL).

-

Instrumentation: HPLC system with a suitable C18 column.

3. Procedure:

-

Sample Preparation: Dilute the this compound stock solution to a final concentration of 0.06 mg/mL using the reaction buffers at the different target pH values (2.6, 4.0, and 7.4).

-

Control Sample (T-0.5 min): Analyze a sample of the diluted this compound without the addition of SGF-pepsin. The peak area of this sample is normalized to 100%.

-

Reaction Initiation: Mix the diluted this compound samples with SGF-pepsin.

-

Incubation: Incubate the reaction mixtures at 37 °C.

-

Time Points: Collect aliquots at 0, 5, 10, 20, 35, and 50 minutes.

-